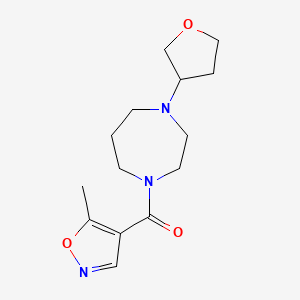

1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

The compound 1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane features a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms) substituted with a 5-methyl-1,2-oxazole-4-carbonyl group and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-11-13(9-15-20-11)14(18)17-5-2-4-16(6-7-17)12-3-8-19-10-12/h9,12H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFAUOUXMUIRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole-4-carboxylic acid, oxolane derivatives, and appropriate diazepane precursors. Common synthetic routes could involve:

Formation of the oxazole ring: This might be achieved through cyclization reactions involving nitriles and aldehydes.

Formation of the diazepane ring: This could involve the reaction of diamines with carbonyl compounds under acidic or basic conditions.

Coupling reactions: The final step might involve coupling the oxazole and diazepane rings using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

Compound A : 1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972)

- Structure : Differs by replacing the 5-methyl-1,2-oxazole with an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group.

- Molecular Formula : C₁₅H₂₆N₂O₃ (MW 282.38) .

- Key Differences :

- The oxane ring introduces a six-membered oxygen-containing ring, reducing ring strain compared to the five-membered oxolan in the target compound.

- Increased lipophilicity due to the larger oxane group may affect membrane permeability.

Compound B : 1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

- Structure : Shares the 1,2-oxazole-4-carbonyl group but substitutes oxolan-3-yl with a triazolopyridazine-pyridine hybrid.

- Molecular Formula : C₂₁H₂₂N₈O₂ (MW 418.45) .

- Key Differences :

- The bulky triazolopyridazine substituent likely enhances π-π stacking interactions but reduces solubility.

- The dimethyl group on the oxazole may further increase metabolic stability compared to the single methyl group in the target compound.

Compound C : 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane Dihydrochloride

- Structure : Replaces the oxazole-carbonyl group with a cyclopropyl-oxadiazolemethyl chain.

- Molecular Formula : C₁₁H₂₀Cl₂N₄O (MW 307.21) .

- The dihydrochloride salt improves aqueous solubility, unlike the neutral target compound.

Physicochemical and Electronic Properties

Pharmacological Implications (Hypothetical)

- The 5-methyl-1,2-oxazole group in the target compound may act as a bioisostere for carboxylic acids or esters, improving metabolic stability compared to compounds with hydrolyzable groups.

- The oxolan-3-yl group’s smaller ring size (vs. oxane in Compound A) may reduce steric hindrance, enhancing binding to flat hydrophobic pockets.

- Compared to Compound B’s triazolopyridazine, the target compound’s simpler substituents may improve synthetic accessibility and pharmacokinetic profiles.

Biological Activity

1-(5-methyl-1,2-oxazole-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS Number: 439109-67-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

The compound has a molecular formula of and a molecular weight of 422.49 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted the effectiveness of various oxazole derivatives against pathogenic bacteria and fungi. For instance, compounds similar to this compound have shown promising results against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

| 13 | 20 | E. coli |

| 14 | 18 | S. aureus |

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological efficacy. Modifications in the oxazole ring or the diazepane structure can significantly alter the compound's interaction with biological targets. Studies have shown that the presence of specific functional groups can enhance antimicrobial activity and selectivity against certain pathogens .

Case Studies

Several studies have explored the biological activity of oxazole derivatives similar to our compound:

- Antibacterial Activity : A study synthesized various oxazole derivatives and evaluated their antibacterial effects using disk diffusion assays. The results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics like ampicillin and ciprofloxacin .

- Antifungal Activity : In another investigation, oxazole derivatives were tested against fungal strains such as Aspergillus niger. The findings demonstrated that some compounds had potent antifungal activity, suggesting their potential use in treating fungal infections .

- Combination Therapy : Research indicated that combining oxazole derivatives with other pharmacological agents could lead to synergistic effects, enhancing overall efficacy against resistant strains of bacteria and fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.